Bis(2-methoxybenzoyl) Peroxide

Description

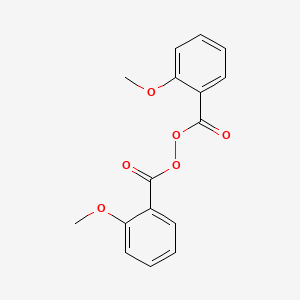

Bis(2-methoxybenzoyl) Peroxide is a diacyl peroxide derivative characterized by two 2-methoxybenzoyl groups linked via a peroxide (–O–O–) bond. Diacyl peroxides are widely used as initiators in polymerization reactions and in industrial bleaching processes, with substituents modulating their safety and efficacy profiles .

Properties

CAS No. |

30930-45-1 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2-methoxybenzoyl) 2-methoxybenzenecarboperoxoate |

InChI |

InChI=1S/C16H14O6/c1-19-13-9-5-3-7-11(13)15(17)21-22-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 |

InChI Key |

WOTCBNVQQFUGLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxybenzoyl) Peroxide can be synthesized through the reaction of 2-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the peroxide bond forming between the two benzoyl groups .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of 2-methoxybenzoyl chloride with hydrogen peroxide. The process is carefully monitored to ensure the safe handling of the peroxide, as it can be prone to decomposition under certain conditions .

Chemical Reactions Analysis

Thermal Decomposition and Radical Generation

Bis(2-methoxybenzoyl) peroxide undergoes homolytic cleavage of its peroxide bond (-O-O-) when exposed to heat or light, producing two methoxy-substituted benzoyloxyl radicals. The reaction is represented as:

These radicals initiate chain reactions in polymerization by abstracting hydrogen atoms or adding to unsaturated monomers. Studies show that decomposition rates are temperature-dependent, with a half-life of ~10 hours at 70°C in inert solvents .

Key Factors Influencing Decomposition:

-

Substituent Effects : Methoxy groups at the ortho position stabilize the benzoyloxyl radicals through electron-donating effects, delaying recombination .

-

Solvent Polarity : Nonpolar solvents (e.g., benzene) slow decomposition compared to polar solvents due to reduced stabilization of transition states .

Polymerization Initiation Mechanisms

The compound is particularly effective in radical polymerization of vinyl monomers such as methyl methacrylate (MMA) and styrene. The generated methoxybenzoyloxyl radicals react with monomer double bonds to form polymer chains:

Research Findings:

-

Efficiency : Initiator efficiency (f) ranges from 0.6–0.8 in MMA polymerization, comparable to benzoyl peroxide but with slower initiation rates due to steric hindrance from methoxy groups .

-

Kinetic Data :

Oxidative Cleavage Reactions

In non

Scientific Research Applications

Chemistry: In chemistry, Bis(2-methoxybenzoyl) Peroxide is used as an initiator for radical polymerization, aiding in the synthesis of various polymers and copolymers .

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in research involving oxidative stress and radical-induced reactions .

Industry: Industrially, this compound is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes .

Mechanism of Action

Mechanism: The mechanism of action of Bis(2-methoxybenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two benzoyloxy radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains .

Molecular Targets and Pathways: The primary molecular targets of the radicals generated from this compound are the double bonds in monomers, which undergo addition reactions to form polymers .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Stability: Electron-donating groups (e.g., methoxy) increase the stability of the resultant radicals post-homolytic cleavage compared to electron-withdrawing groups (e.g., chloro) . For example, fluorinated diacyl peroxides exhibit lower decomposition rate constants (kd) and longer half-lives (t1/2) due to radical stabilization .

Hazard Profiles :

- Benzoyl peroxide and its substituted derivatives are classified under UN 5.2 (organic peroxides) but differ in handling requirements. For instance, benzoyl peroxide with >52% concentration requires inert solid diluents to mitigate explosion risks .

- Chlorinated analogs (e.g., di-(4-chlorobenzoyl) peroxide) may pose higher acute toxicity due to reactive chlorine substituents .

Applications :

- Benzoyl peroxide’s use in skincare and plastics stems from its balanced reactivity and commercial availability .

- Methoxy-substituted peroxides are less common in consumer products, likely reserved for specialized polymerization processes requiring controlled initiation .

Research Findings

Decomposition Kinetics

- Diacyl peroxides undergo homolytic cleavage of the –O–O– bond, generating acyloxy radicals. Radical stability correlates with substituent electronic effects: methoxy groups enhance resonance stabilization, whereas chloro groups reduce it .

- Fluorinated analogs (e.g., perfluoroallyl peroxide) exhibit kd values 2–3 orders of magnitude lower than non-fluorinated diacyl peroxides, highlighting the role of electronegative substituents in delaying decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.